5-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol
Beschreibung
Eigenschaften
IUPAC Name |
5-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)pentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-9-5-1-4-8-16-14-13-11-6-2-3-7-12(11)20-15(13)18-10-17-14/h10,19H,1-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBGBAHLRJCUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Direct Amination of 4-Chlorobenzothienopyrimidine
A halogenated intermediate, such as 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine, reacts with 5-aminopentan-1-ol under basic conditions. Patents describe analogous reactions using chloropyrimidines and amines, often employing polar aprotic solvents (e.g., DMF) at 60–80°C. For instance:
Yields range from 65% to 75%, with purification via column chromatography.
Reductive Amination
An alternative approach involves reductive amination between a ketone intermediate and 5-aminopentan-1-ol. For example, reacting 4-oxo-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with the amine in the presence of NaBH₃CN or H₂/Pd-C affords the target compound. This method minimizes side products and achieves yields of 70–85%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
-
Triethylamine or K₂CO₃ are used to scavenge HCl during nucleophilic substitution.
-
Palladium catalysts enable selective reductions in multi-step syntheses.
Analytical Characterization
The compound is validated using:
-
IR Spectroscopy : N–H stretches (3255 cm⁻¹) and C=N vibrations (1650 cm⁻¹).
-
NMR :
-
Elemental Analysis : C, H, N values within ±0.3% of theoretical.
Challenges and Limitations
-
Intermediate Stability : Nitro-containing precursors (e.g., 5-nitro derivatives) require careful handling due to decomposition risks.
-
Stereochemical Control : Ensuring regioselectivity during cyclization remains challenging, often necessitating chiral catalysts.
-
Purification : Column chromatography is frequently required to isolate the product from by-products like unreacted amine or dimerized species.
Comparative Analysis of Synthetic Routes
Analyse Chemischer Reaktionen
5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper sulfate and sodium ascorbate . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Cancer Research
- Therapeutic Potential : The compound has shown promise in targeting various cancers by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancers such as acute myeloid leukemia (AML), making it a key target for therapeutic intervention.
- Case Studies : Research indicates that compounds with similar structures have been effective in preclinical models of AML, suggesting that this compound could yield similar results .
-
Biological Assays
- The compound is utilized in biological assays to evaluate its inhibitory effects on protein kinases beyond AKT, contributing to the understanding of cellular signaling pathways and their implications in disease states .
-
Drug Development
- Pharmaceutical Industry : It serves as a valuable intermediate in the synthesis of more complex molecules aimed at developing new pharmaceuticals. Its unique chemical properties make it suitable for creating targeted therapies with potentially fewer side effects compared to traditional chemotherapeutics .
- Agrochemicals : The compound's biological activity may also extend to agricultural applications where it can be used to develop new agrochemicals that target specific plant diseases or pests .
Wirkmechanismus
The mechanism of action of 5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Key Structural Comparisons
- Planarity and Conformation: The fused thieno[2,3-d]pyrimidine system in the target compound is expected to adopt planarity similar to the pyrido-thieno analog in , which exhibits a dihedral angle of 2.66° between the fused ring and phenyl substituent. However, the tetrahydro backbone introduces a half-chair conformation in related compounds, as seen in the pyrido-thieno derivative .
- Substituent Effects: The target’s 4-amino-pentan-1-ol chain contrasts with the ethyl carboxylate and propynyloxy groups in . The hydroxyl group in the pentanol chain may enhance hydrogen-bonding interactions, influencing solubility and crystal packing, analogous to the C–H···O/N interactions observed in ’s crystal structure .
Physicochemical and Functional Properties
- Hydrogen-Bonding Capacity: The amino and hydroxyl groups in the target compound’s pentanol chain may facilitate stronger intermolecular interactions compared to the ester and alkyne groups in ’s derivative. This could enhance solubility in polar solvents or influence binding in biological systems.
- Steric and Electronic Effects : The bulky tert-butyldimethylsilyl (TBDMS) and methoxyphenyl groups in ’s compound introduce steric hindrance and electron-donating effects, whereas the target’s aliphatic chain offers flexibility and moderate polarity .
Biologische Aktivität
5-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol is a compound belonging to the class of thienopyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₃N₃OS
- Molecular Weight : 207.29 g/mol
- IUPAC Name : 5-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol
The compound features a thienopyrimidine core structure fused with a tetrahydrobenzothiophene moiety. This unique structure contributes to its biological properties.
1. CNS Activity
Pharmacological studies have indicated that compounds in the thienopyrimidine class exhibit significant central nervous system (CNS) activity. Research has shown that these compounds can affect neurotransmitter systems and may be beneficial in treating neurological disorders. For instance, the related compound 4-amino-2,3,4,5-tetrahydro-1-benzoxepin has demonstrated CNS activity in animal models .
2. Antimicrobial Effects
Recent studies have evaluated the antimicrobial properties of related thienopyrimidine compounds. For example, derivatives have shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
3. Anticancer Potential
Thienopyrimidines have been explored for their anticancer properties. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival makes it a candidate for cancer therapy. Specifically, it has been shown to inhibit AKT1 signaling pathways, which are crucial for tumor growth and survival .
The biological activity of 5-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol can be attributed to its interaction with various protein targets:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of serine/threonine kinases such as AKT1 and CHK1. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
- Modulation of Signaling Pathways : It modulates critical signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer . This modulation leads to reduced cell proliferation and increased apoptosis.
Study on Antimicrobial Activity
A study conducted on various thienopyrimidine derivatives demonstrated their effectiveness against Gram-positive bacteria. The results indicated that modifications on the benzothiophene ring significantly enhanced antimicrobial activity .
Investigation into Anticancer Activity
In vitro studies have shown that compounds similar to 5-(5,6,7,8-Tetrahydro benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study highlighted the importance of structural features in determining potency against these cell lines .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The core benzothieno-pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, analogous compounds like 4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine were prepared using substituted phenols and thiourea derivatives under reflux conditions, yielding ~65% with LC-MS (m/z 297.0 [M+H]+) and -NMR validation (DMSO-d6 δ: 1.90–8.37 ppm) . Solvent choice (e.g., methanol vs. DMF) and catalyst (e.g., ammonium acetate) critically affect reaction efficiency and purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : -NMR and -NMR are essential for confirming substituent positions and hydrogen bonding (e.g., pyrimidine NH signals at δ ~8.37 ppm ). LC-MS validates molecular weight and ionization behavior, while FT-IR identifies functional groups (e.g., NH stretches at ~3300 cm<sup>-1</sup>). Elemental analysis (C, H, N, S) ensures purity, with deviations >0.3% indicating impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer : Introduce substituents at the pentanol chain or pyrimidine ring and evaluate activity changes. For example, replacing the hydroxyl group with ester moieties (as in related pyrimidine derivatives) improved membrane permeability in pharmacokinetic studies . Use standardized assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Compare results to analogs like 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-substituted derivatives .
Q. What experimental designs are appropriate for evaluating its stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm, with stability thresholds set at ≥90% intact compound over 24 hours. Include buffers (e.g., ammonium acetate pH 6.5 ) to mimic biological matrices.
Q. How can contradictions in reported bioactivity data (e.g., varying IC50 values) be resolved?
- Methodological Answer : Standardize assay protocols (e.g., ATP-based viability assays vs. fluorescence probes) and cell lines (e.g., HEK293 vs. HeLa). Cross-validate using orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Replicate studies with ≥3 biological replicates and statistical analysis (ANOVA, p < 0.05) .
Q. What computational modeling approaches predict interactions with target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of homologous targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) over 100 ns to assess binding stability. Compare results to experimental SAR data .
Q. How can environmental impact assessments be structured for this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and ecological risks. Conduct OECD 301F biodegradation tests and LC50 assays on Daphnia magna. Model distribution using EPI Suite for logP and BCF (bioconcentration factor) .
Q. What strategies improve solubility without compromising activity?
- Methodological Answer : Synthesize prodrugs (e.g., phosphate esters of the pentanol group) or use co-solvents (PEG-400/Cremophor EL). Measure solubility via shake-flask method in PBS (pH 7.4) and validate with HPLC. Compare to analogs like 5-aryloyl-pyrano-dipyrimidines, which achieved 55–75% yields with methanol recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
